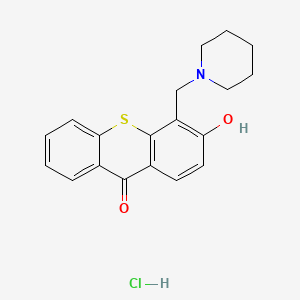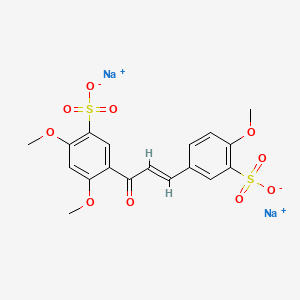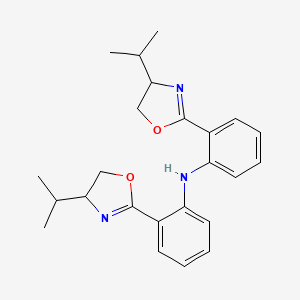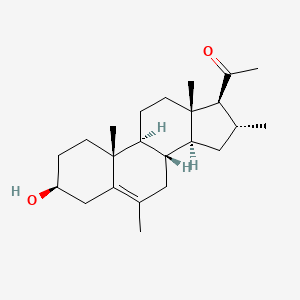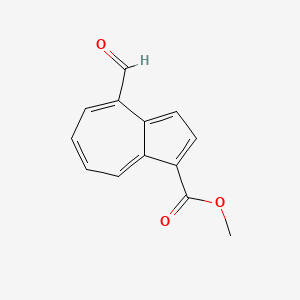
1-Methoxycarbonyl-4-formylazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxycarbonyl-4-formylazulene is a heterocyclic organic compound with the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol It is characterized by its azulene core, which is a bicyclic structure consisting of fused five- and seven-membered rings
Vorbereitungsmethoden
The synthesis of 1-Methoxycarbonyl-4-formylazulene typically involves the following steps:
Starting Materials: The synthesis begins with azulene, a naturally occurring hydrocarbon.
Formylation: The azulene undergoes a formylation reaction to introduce a formyl group at the 4-position.
Methoxycarbonylation: The formylated azulene is then subjected to methoxycarbonylation to introduce a methoxycarbonyl group at the 1-position.
Analyse Chemischer Reaktionen
1-Methoxycarbonyl-4-formylazulene undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxycarbonyl-4-formylazulene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex azulene derivatives.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-Methoxycarbonyl-4-formylazulene involves its interaction with various molecular targets. The formyl and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The azulene core contributes to the compound’s electronic properties, which can affect its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
1-Methoxycarbonyl-4-formylazulene can be compared with other azulene derivatives, such as:
1-Methoxycarbonyl-4-methylazulene: Similar structure but with a methyl group instead of a formyl group.
1-Methoxycarbonyl-4-hydroxyazulene: Contains a hydroxyl group instead of a formyl group.
1-Methoxycarbonyl-4-aminomethylazulene: Features an aminomethyl group in place of the formyl group.
These compounds share the azulene core but differ in their functional groups, leading to variations in their chemical properties and potential applications. The presence of the formyl group in this compound makes it particularly reactive and versatile for further chemical modifications.
Eigenschaften
CAS-Nummer |
43110-60-7 |
|---|---|
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
methyl 4-formylazulene-1-carboxylate |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)12-7-6-10-9(8-14)4-2-3-5-11(10)12/h2-8H,1H3 |
InChI-Schlüssel |
JGADTJRHGIFPNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C2C1=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



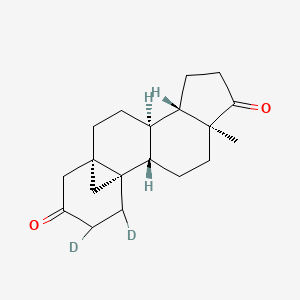
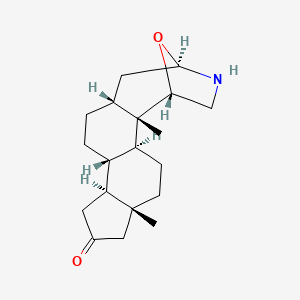
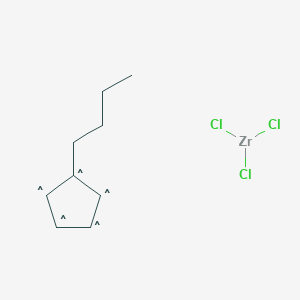
![5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B13821900.png)
![(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B13821906.png)
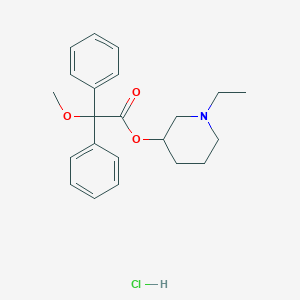
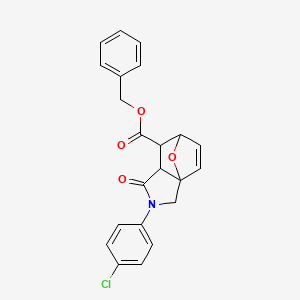
![[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B13821913.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13821914.png)
